molecular formula C9H12N4O2 B14884295 6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine

6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine

Cat. No.: B14884295
M. Wt: 208.22 g/mol
InChI Key: PMLPGMJIXUVUIF-AATRIKPKSA-N
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Description

6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a dimethylamino group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine typically involves the enamination of pyridine derivatives. One common method is the reaction of 2-amino-3-nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Cycloaddition: Reagents like azides or nitrile oxides are often employed.

Major Products Formed

Scientific Research Applications

6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(Dimethylamino)vinyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

6-[(E)-2-(dimethylamino)ethenyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C9H12N4O2/c1-12(2)6-5-7-3-4-8(13(14)15)9(10)11-7/h3-6H,1-2H3,(H2,10,11)/b6-5+

InChI Key

PMLPGMJIXUVUIF-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C1=NC(=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CN(C)C=CC1=NC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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